
2-Furanpropanamide, 4-butyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanpropanamide, 4-butyl-5-phenyl- is an organic compound that belongs to the class of amides It features a furan ring, a butyl chain, and a phenyl group, making it a compound of interest in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanamide, 4-butyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-5-phenylfuran-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage.
Industrial Production Methods: In an industrial setting, the production of 2-Furanpropanamide, 4-butyl-5-phenyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The furan ring in 2-Furanpropanamide, 4-butyl-5-phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed:
- Oxidized derivatives of the furan ring
- Reduced amide derivatives
- Substituted phenyl derivatives
Applications De Recherche Scientifique
2-Furanpropanamide, 4-butyl-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between amides and biological molecules.
Medicine: Research into potential pharmaceutical applications of 2-Furanpropanamide, 4-butyl-5-phenyl- is ongoing, with studies focusing on its potential as a therapeutic agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 2-Furanpropanamide, 4-butyl-5-phenyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. The furan ring and phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Furanpropanamide, 4-methyl-5-phenyl-
- 2-Furanpropanamide, 4-butyl-5-methyl-
- 2-Furanpropanamide, 4-butyl-5-ethyl-
Comparison: Compared to its similar compounds, 2-Furanpropanamide, 4-butyl-5-phenyl- stands out due to the presence of the butyl chain and phenyl group, which confer unique chemical properties The butyl chain increases the compound’s hydrophobicity, while the phenyl group enhances its ability to participate in aromatic interactions
Propriétés
Numéro CAS |
878559-32-1 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
3-(4-butyl-5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C17H21NO2/c1-2-3-7-14-12-15(10-11-16(18)19)20-17(14)13-8-5-4-6-9-13/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H2,18,19) |
Clé InChI |
XARVRHLSRGPQFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(OC(=C1)CCC(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
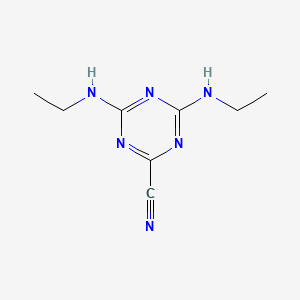
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
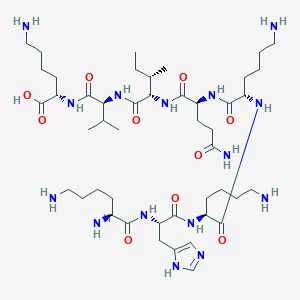
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
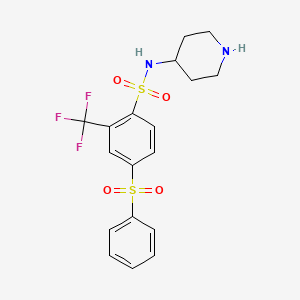
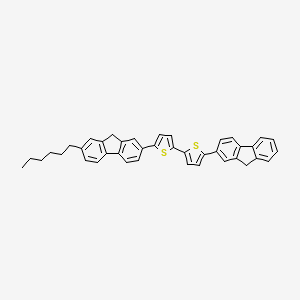
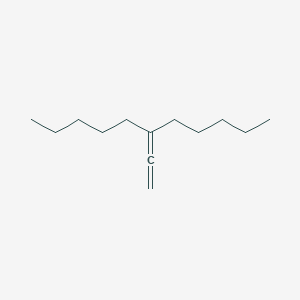
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)


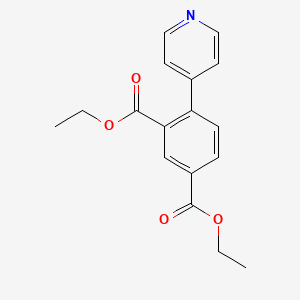
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
